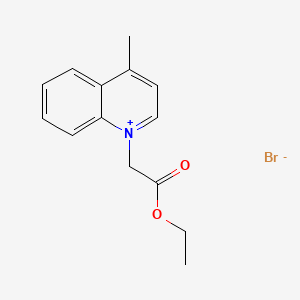
Carbethoxymethyllepidinium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbethoxymethyllepidinium bromide is a quaternary ammonium compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromide ion and a carbethoxymethyl group attached to a lepidinium core.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbethoxymethyllepidinium bromide can be synthesized through several methods. One common approach involves the reaction of lepidinium salts with ethyl bromoacetate under controlled conditions. The reaction typically requires a solvent such as acetonitrile and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the careful addition of reagents, continuous stirring, and precise temperature control to optimize yield and purity. Post-reaction, the product is purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Carbethoxymethyllepidinium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, amines, and thiols.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Hydrolysis Conditions: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed for hydrolysis.
Major Products
The major products formed from these reactions include various substituted lepidinium compounds, carboxylic acids, and other derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Carbethoxymethyllepidinium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential antimicrobial properties and its ability to interact with biological membranes.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the formulation of surfactants and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of carbethoxymethyllepidinium bromide involves its interaction with cellular membranes and proteins. The quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, disrupting membrane integrity and leading to cell lysis. Additionally, it can inhibit certain enzymes by binding to their active sites, thereby affecting cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium Bromide: Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium Chloride: Widely used as a disinfectant and antiseptic.
Tetrabutylammonium Bromide: Commonly used in phase-transfer catalysis.
Uniqueness
Carbethoxymethyllepidinium bromide is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with various drugs and its potential antimicrobial properties make it a valuable compound in both research and industrial applications.
Properties
CAS No. |
63916-99-4 |
|---|---|
Molecular Formula |
C14H16BrNO2 |
Molecular Weight |
310.19 g/mol |
IUPAC Name |
ethyl 2-(4-methylquinolin-1-ium-1-yl)acetate;bromide |
InChI |
InChI=1S/C14H16NO2.BrH/c1-3-17-14(16)10-15-9-8-11(2)12-6-4-5-7-13(12)15;/h4-9H,3,10H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
OZJXVNSHGHPZKD-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C[N+]1=CC=C(C2=CC=CC=C21)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















